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molecular formula C6H7N3S B8519529 2-(4-(methylthio)-1H-pyrazol-1-yl)acetonitrile

2-(4-(methylthio)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B8519529
M. Wt: 153.21 g/mol
InChI Key: OJQZYZUQIWDMCC-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

Sodium hydride (631 mg, 16 mmol) was added to a solution of 4-(methylthio)-1H-pyrazole (1500 mg, 13.14 mmol) in anhydrous tetrahydrofuran (30 mL) under nitrogen at 0° C. The reaction mixture was stirred at 0° C. until gas evolution was no longer observed. Bromoacetonitrile (1.005 mL, 14.43 mmol) was added dropwise and the reaction mixture was stirred at room temperature for 18 h. The mixture was poured into a solution of aqueous ammonium chloride (30 mL) and was extracted with ethyl acetate (60 mL×3). The combined organics were dried over sodium sulfate. The residue was filtered through a plug of silica gel which was eluted with ethyl acetate and the filtrate was concentrated under reduced pressure. The crude material was purified via flash chromatography (0-50% ethyl acetate in heptanes) to afford 2-(4-(methylthio)-1H-pyrazol-1-yl)acetonitrile (1460 mg, 72.54%). MS (ES+) (M+H) 154.1; LCMS retention time 0.40 min (Method N).
Quantity
631 mg
Type
reactant
Reaction Step One
Quantity
1500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.005 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4][C:5]1[CH:6]=[N:7][NH:8][CH:9]=1.Br[CH2:11][C:12]#[N:13].[Cl-].[NH4+]>O1CCCC1>[CH3:3][S:4][C:5]1[CH:6]=[N:7][N:8]([CH2:11][C:12]#[N:13])[CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
631 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1500 mg
Type
reactant
Smiles
CSC=1C=NNC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.005 mL
Type
reactant
Smiles
BrCC#N
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (60 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a plug of silica gel which
WASH
Type
WASH
Details
was eluted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified via flash chromatography (0-50% ethyl acetate in heptanes)

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=NN(C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1460 mg
YIELD: PERCENTYIELD 72.54%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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